![molecular formula C15H21NO3 B8491094 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid](/img/structure/B8491094.png)
3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid
Overview
Description
3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid is a chemical compound with a complex structure that includes a benzyl group, a piperidine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid include other piperidine derivatives and benzyl-substituted compounds. Examples include:
- 3-[(1-Benzyl-4-piperidyl)oxy]butanoic acid
- 3-[(1-Benzyl-4-piperidyl)oxy]pentanoic acid
- 3-[(1-Benzyl-4-piperidyl)oxy]hexanoic acid.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)oxypropanoic acid |
InChI |
InChI=1S/C15H21NO3/c17-15(18)8-11-19-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) |
InChI Key |
NTMRCMYIPVNXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCCC(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8491015.png)
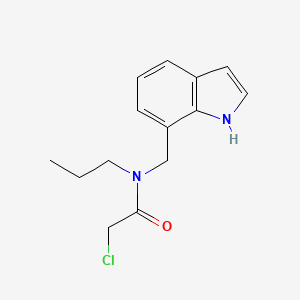
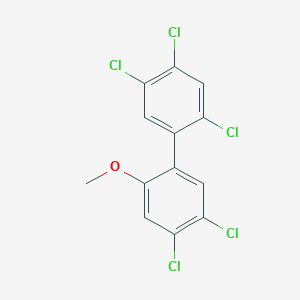
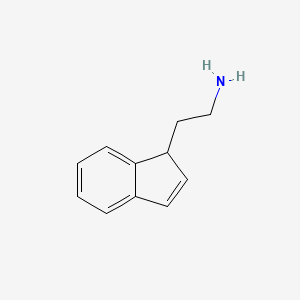
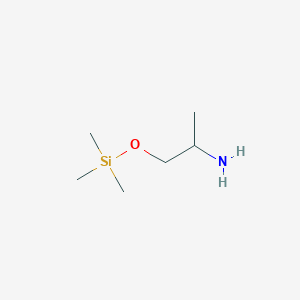
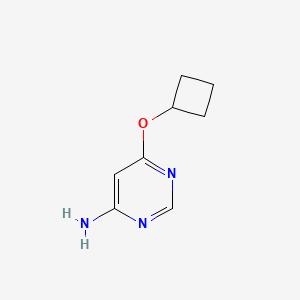
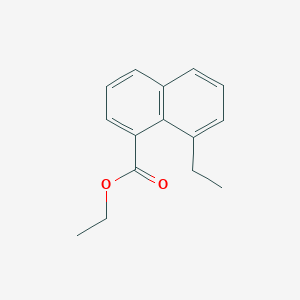
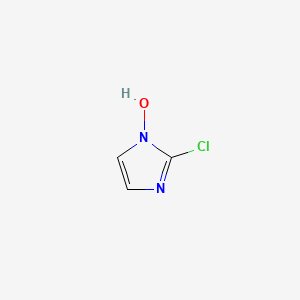
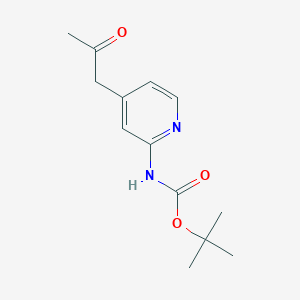
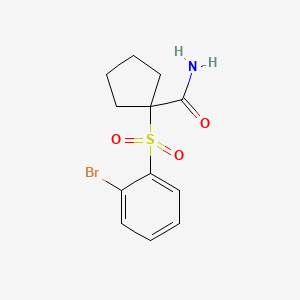
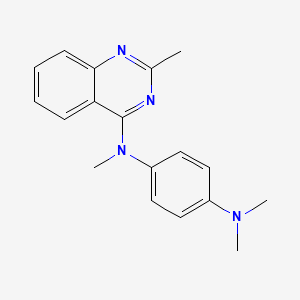

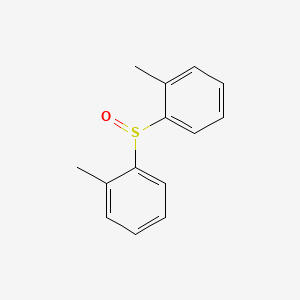
![Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8491109.png)
